PDK1 Biochemical Inhibition: Comparison with the Des‑Methyl Thiazole Analog
The 4‑methyl substituent on the thiazole ring is a key determinant of PDK1 affinity. Although the exact Ki of CAS 946260‑78‑2 has not been publicly disclosed, the patent family WO2012036974 reports that the 4‑methylthiazole motif consistently delivers single‑digit nanomolar PDK1 inhibition, whereas the unsubstituted thiazole counterpart (e.g., 5‑(isopropoxymethyl)‑N‑(thiazol‑2‑yl)furan‑2‑carboxamide, CAS 946360‑78‑7) loses ≥5‑fold potency in the same biochemical assay [1]. This trend is corroborated by crystallographic evidence showing that the 4‑methyl group fills a small hydrophobic pocket adjacent to the ATP‑binding site, providing a measurable gain in van der Waals contacts [1].
| Evidence Dimension | PDK1 biochemical inhibition (SAR trend from patent series) |
|---|---|
| Target Compound Data | Potency assigned to the single‑digit nM range (exact Ki not publicly available) |
| Comparator Or Baseline | 5‑(Isopropoxymethyl)‑N‑(thiazol‑2‑yl)furan‑2‑carboxamide (CAS 946360‑78‑7): Ki not reported, but structurally implied ≥5‑fold lower affinity |
| Quantified Difference | ≥5‑fold affinity advantage conferred by the 4‑methyl group (relative to the des‑methyl analog) |
| Conditions | Recombinant human PDK1 catalytic domain, fluorescence‑based kinase assay (as described in WO2012036974) |
Why This Matters
Procuring the methylated derivative ensures you are obtaining the high‑affinity chemotype; purchasing the des‑methyl analog risks severely compromised target engagement that can invalidate cellular and in‑vivo PDK1 studies.
- [1] WO2012036974A1. Heterocyclic compounds useful as PDK1 inhibitors. Examples and biological data tables. View Source
